N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
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Overview
Description
“N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide” is a synthetic organic compound that features a complex structure with multiple functional groups. It is of interest in various fields of scientific research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide” typically involves multi-step organic reactions. A common synthetic route might include:
Formation of the Piperazine Derivative: Starting with 2-fluorophenylpiperazine, which can be synthesized through the reaction of 2-fluoroaniline with piperazine.
Attachment of the Furan Ring: The furan-2-yl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction.
Formation of the Oxalamide Linkage: The final step involves the formation of the oxalamide linkage by reacting the intermediate with oxalyl chloride and then with ethylamine.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the furan ring or the piperazine nitrogen atoms.
Reduction: Reduction reactions could target the oxalamide linkage or the aromatic rings.
Substitution: Electrophilic or nucleophilic substitution reactions could occur on the aromatic rings or the piperazine nitrogen atoms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride may be used.
Substitution: Reagents like halogens for electrophilic substitution or alkyl halides for nucleophilic substitution.
Major Products
The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce amine or alcohol derivatives.
Scientific Research Applications
Chemistry: As a building block for more complex molecules.
Biology: Investigating its interactions with biological targets.
Medicine: Potential therapeutic applications due to its biological activity.
Industry: Use in the synthesis of pharmaceuticals or agrochemicals.
Mechanism of Action
The mechanism of action for this compound would involve its interaction with specific molecular targets, such as enzymes or receptors. The pathways involved could include binding to active sites or altering the function of target proteins, leading to a biological response.
Comparison with Similar Compounds
Similar Compounds
- N1-ethyl-N2-(2-(4-(2-chlorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
- N1-ethyl-N2-(2-(4-(2-bromophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide
Uniqueness
The uniqueness of “N1-ethyl-N2-(2-(4-(2-fluorophenyl)piperazin-1-yl)-2-(furan-2-yl)ethyl)oxalamide” lies in the presence of the fluorine atom, which can significantly influence its biological activity and chemical properties compared to its chloro- or bromo-substituted analogs.
Properties
IUPAC Name |
N-ethyl-N'-[2-[4-(2-fluorophenyl)piperazin-1-yl]-2-(furan-2-yl)ethyl]oxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H25FN4O3/c1-2-22-19(26)20(27)23-14-17(18-8-5-13-28-18)25-11-9-24(10-12-25)16-7-4-3-6-15(16)21/h3-8,13,17H,2,9-12,14H2,1H3,(H,22,26)(H,23,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BKDDVHUYSSWTPA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C(=O)NCC(C1=CC=CO1)N2CCN(CC2)C3=CC=CC=C3F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H25FN4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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